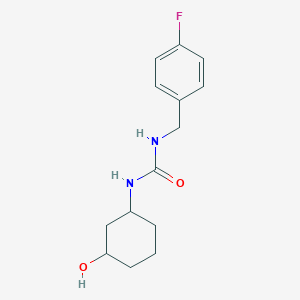

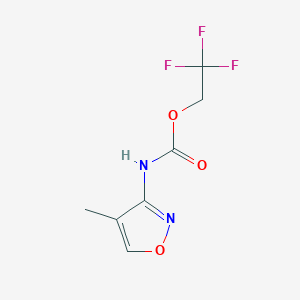

1-(4-Fluorobenzyl)-3-(3-hydroxycyclohexyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

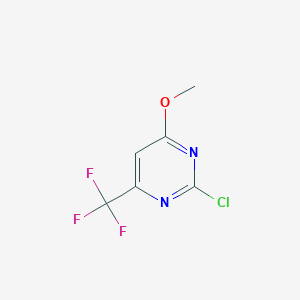

1-(4-Fluorobenzyl)-3-(3-hydroxycyclohexyl)urea (also known as FHU) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FHU belongs to the class of cyclohexylurea derivatives and has been found to possess a wide range of biological activities.

Scientific Research Applications

Detection and Analysis of Carcinogen-DNA Adducts

A study by Gupta, Reddy, and Randerath (1982) introduced an enzymatic 32P-postlabeling method for analyzing DNA containing non-radioactive arylamine, arylamide, and polycyclic aromatic hydrocarbon adducts. This method facilitates the ultrasensitive detection of diverse carcinogen-DNA adducts without requiring radioactive carcinogens or specific antibodies, highlighting its potential utility in studying the interactions between DNA and carcinogenic compounds, including possibly urea derivatives (Gupta, Reddy, & Randerath, 1982).

Antioxidant Activity and Bioinformatics Studies

Kollu et al. (2021) synthesized a series of urea/thiourea derivatives from L-3-hydroxytyrosine, demonstrating significant antioxidant activity. This research is pertinent to understanding the chemical basis of antioxidant properties in urea derivatives and could inform further studies on compounds like 1-(4-Fluorobenzyl)-3-(3-hydroxycyclohexyl)urea, especially in the context of neuroprotection and the blood-brain barrier penetration (Kollu et al., 2021).

Fluorescence Probes for Analyte Detection

Bohne, Ihmels, Waidelich, and Chang (2005) explored the solvatochromic fluorescence properties of N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea for detecting analytes like alcohols, carboxylic acids, and fluoride ions. This study underscores the potential of urea derivatives in developing sensitive and selective fluorescence probes for various analytes, offering insights into the design of new diagnostic tools (Bohne, Ihmels, Waidelich, & Chang, 2005).

Molecular Imaging Agents for Angiogenesis

Research by Ilovich et al. (2008) on the formation of fluorine-18 labeled diaryl ureas as VEGFR-2/PDGFR dual inhibitors for molecular imaging of angiogenic processes illustrates the application of urea derivatives in developing PET biomarkers. This work provides a methodology for labeling urea-containing pharmacophores, which could be applicable to compounds similar to 1-(4-Fluorobenzyl)-3-(3-hydroxycyclohexyl)urea, enhancing our tools for imaging and diagnosing diseases related to angiogenesis (Ilovich et al., 2008).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c15-11-6-4-10(5-7-11)9-16-14(19)17-12-2-1-3-13(18)8-12/h4-7,12-13,18H,1-3,8-9H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSODWYKSXANIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(3-hydroxycyclohexyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile](/img/structure/B2747232.png)

![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2747239.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747240.png)

![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2747243.png)

![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)

![(E)-N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2747248.png)

![N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2747249.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2747254.png)